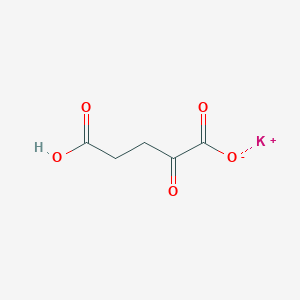

Potassium 4-carboxy-2-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxogluric acid, also known as 2-oxoglutaric acid, is a key organic acid in the tricarboxylic acid cycle, also known as the Krebs cycle. It is a five-carbon dicarboxylic acid with a ketone functional group. This compound plays a crucial role in cellular metabolism, acting as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate energy .

Mechanism of Action

Potassium hydrogen 2-ketoglutarate, also known as Potassium 4-carboxy-2-oxobutanoate or potassium;5-hydroxy-2,5-dioxopentanoate, is a key molecule involved in various metabolic and cellular pathways .

Target of Action

The primary targets of this compound are the enzymes involved in the Krebs cycle, amino acid biosynthesis, and cellular signaling . It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes and cellular signaling via protein binding .

Mode of Action

Potassium hydrogen 2-ketoglutarate interacts with its targets by serving as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates . It regulates the activity of prolyl-4 hydroxylase, which controls the biosynthesis of collagen, a component of bone tissue .

Biochemical Pathways

Potassium hydrogen 2-ketoglutarate is an intermediate in the Krebs cycle, a central metabolic network in most organisms . It participates in a variety of biological processes including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification .

Pharmacokinetics

It is known that it is metabolized mainly by the citric acid cycle . Histidine and tryptophan, which are also part of the compound, are metabolized predominantly in the liver, though they are also in part excreted .

Result of Action

The result of the action of Potassium hydrogen 2-ketoglutarate is the regulation of multiple metabolic and cellular pathways. It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes and cellular signaling via protein binding . This leads to a multitude of effects at the molecular and cellular level, including the regulation of gene expression .

Biochemical Analysis

Biochemical Properties

Potassium Hydrogen 2-Ketoglutarate interacts with several enzymes, proteins, and other biomolecules. It plays a crucial role in the enzymatic systems and metabolic networks mediating the synthesis of alpha-ketoglutarate (AKG). Enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases directly contribute to the formation of AKG .

Cellular Effects

Potassium Hydrogen 2-Ketoglutarate has significant effects on various types of cells and cellular processes. It influences cell function by participating in energy production, signaling modules, and genetic modification . It also plays a role in anti-oxidative defense .

Molecular Mechanism

At the molecular level, Potassium Hydrogen 2-Ketoglutarate exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes .

Temporal Effects in Laboratory Settings

The effects of Potassium Hydrogen 2-Ketoglutarate change over time in laboratory settings. It has been shown to provide a protective effect against H2O2 and metal stress in many organisms ranging from bacteria to mammals .

Dosage Effects in Animal Models

The effects of Potassium Hydrogen 2-Ketoglutarate vary with different dosages in animal models. Dietary-supplemented 2% CaAKG (w/w) increases survival in female mice .

Metabolic Pathways

Potassium Hydrogen 2-Ketoglutarate is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, and modulation of signaling systems .

Subcellular Localization

The subcellular localization of Potassium Hydrogen 2-Ketoglutarate is primarily in the mitochondria, where it plays a key role in the TCA cycle . It is a crucial intermediate for cellular energy and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxogluric acid can be synthesized through various methods. One common method involves the oxidation of glutamic acid using potassium permanganate. Another method includes the oxidative decarboxylation of isocitrate catalyzed by isocitrate dehydrogenase .

Industrial Production Methods: In industrial settings, oxogluric acid is often produced via microbial fermentation. Specific strains of bacteria or yeast are used to convert glucose or other carbon sources into oxogluric acid through metabolic pathways. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Oxogluric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to succinate in the tricarboxylic acid cycle.

Reduction: It can be reduced to hydroxyglutaric acid.

Transamination: It can react with amino acids to form glutamic acid.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as oxoglutarate dehydrogenase.

Reduction: Typically involves reducing agents like sodium borohydride.

Transamination: Requires aminotransferase enzymes and amino acid substrates.

Major Products:

Succinate: Formed during the tricarboxylic acid cycle.

Hydroxyglutaric acid: Formed through reduction.

Glutamic acid: Formed through transamination.

Scientific Research Applications

Oxogluric acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Plays a role in cellular metabolism and energy production.

Medicine: Investigated for its potential in treating metabolic disorders and as a dietary supplement to improve athletic performance.

Industry: Used in the production of biodegradable plastics and as a chelating agent in various industrial processes

Comparison with Similar Compounds

Isocitric acid: Another intermediate in the tricarboxylic acid cycle.

Succinic acid: A product formed from oxogluric acid in the tricarboxylic acid cycle.

Glutamic acid: Formed through the transamination of oxogluric acid.

Uniqueness: Oxogluric acid is unique due to its dual role in both the tricarboxylic acid cycle and amino acid metabolism. Its ability to act as a precursor for various biochemical reactions and its involvement in energy production and nitrogen metabolism make it a versatile and essential compound in cellular processes .

Biological Activity

Potassium 4-carboxy-2-oxobutanoate, also known as potassium hydrogen 2-ketoglutarate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is an important intermediate in the Krebs cycle and is involved in amino acid biosynthesis and cellular signaling pathways. It serves as a co-substrate for several enzymes, particularly those that are 2-oxoglutarate-dependent dioxygenases, which are crucial for hydroxylation reactions on various substrates.

Target Enzymes : The primary targets of this compound include enzymes involved in:

- The Krebs cycle

- Amino acid biosynthesis

- Cellular signaling pathways

Mode of Action : It acts by participating in biochemical reactions as an energy donor and a precursor for amino acids. Additionally, it regulates metabolic pathways through its interactions with biomolecules, influencing gene expression and protein binding.

Pharmacokinetics

This compound is metabolized primarily via the citric acid cycle. Its pharmacokinetic properties suggest it can modulate metabolic activities across various organisms, from bacteria to mammals. Studies have shown that its protective effects against oxidative stress (e.g., H₂O₂) are dose-dependent, with significant implications for survival rates in animal models.

1. Metabolic Regulation

This compound plays a critical role in:

- Energy metabolism : It aids in ATP production through the Krebs cycle.

- Amino acid synthesis : As a precursor for amino acids like glutamate and proline, it influences protein synthesis and cellular functions.

2. Cellular Signaling

Research indicates that this compound can act as a signaling molecule, affecting pathways that regulate:

- Cell proliferation

- Apoptosis

- Stress responses

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Dosage Effects in Animal Models | A study demonstrated that dietary supplementation with this compound at 2% (w/w) significantly increased survival rates in female mice exposed to oxidative stress. |

| Protective Effects Against Oxidative Stress | In laboratory settings, this compound provided protective effects against H₂O₂-induced damage in various cell types, indicating its potential as an antioxidant. |

| Regulation of Calcium Signaling | This compound has been shown to influence calcium ion concentrations, which are crucial for muscle contraction and neurotransmitter release. |

Implications for Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications, particularly in:

- Metabolic disorders : Its role in regulating metabolic pathways may offer insights into treatments for conditions like diabetes and obesity.

- Neuroprotection : Given its protective effects against oxidative stress, it may be beneficial in neurodegenerative diseases.

Properties

Key on ui mechanism of action |

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. |

|---|---|

CAS No. |

997-43-3 |

Molecular Formula |

C5H5KO5 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

potassium;5-hydroxy-4,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |

InChI Key |

XTCZBVVKDHLWKU-UHFFFAOYSA-M |

SMILES |

C(CC(=O)O)C(=O)C(=O)[O-].[K+] |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)O.[K+] |

melting_point |

115.5 °C |

physical_description |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |

Related CAS |

328-50-7 (Parent) |

solubility |

541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |

Synonyms |

2-OXOGLUTARIC ACID MONOPOTASSIUM SALT; 2-Oxopentanedioic acid potassium salt; 2-OXOPENTANEDIOIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID POTASSIUM SALT; alpha-ketoglutaric acid potassium salt; ALPHA-KETOGLUTARIC |

Origin of Product |

United States |

Q1: The research mentions adjusting the addition sequence and optimizing sterilization for a myocardial viscera preservative fluid containing Potassium hydrogen 2-ketoglutarate. Why is maintaining a high and stable concentration of this compound important in this context?

A1: While the exact mechanism isn't elaborated upon in the provided research abstract [], Potassium hydrogen 2-ketoglutarate is a crucial component of HTK (Histidine-Tryptophan-Ketoglutarate) solution. This solution is designed to preserve organs, including the heart, by mimicking intracellular conditions and minimizing ischemic damage during transport for transplantation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.